molecular formula C3H6NaO4S+ B100367 Allyl sodium sulfate CAS No. 19037-59-3

Allyl sodium sulfate

Cat. No.: B100367
CAS No.: 19037-59-3
M. Wt: 160.13 g/mol
InChI Key: USEWKBLLMCFAEJ-UHFFFAOYSA-M
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Description

Allyl sodium sulfonate (SAS), also known as sodium 2-propene-1-sulfonate (CAS: 2495-39-8), is an organosulfur compound with the molecular formula C₃H₅SO₃Na. It is synthesized via the reaction of allyl chloride with sodium sulfite, yielding a clear, colorless liquid typically supplied as a 25% or 35% aqueous solution . Structurally, SAS features a sulfonate group (-SO₃⁻) linked to an allyl moiety (C=CC), conferring water solubility and reactivity in polymerization and electroplating applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl sodium sulfate can be synthesized through the sulfonation of allyl alcohol with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous sulfonation of allyl alcohol using sulfur trioxide gas in a reactor. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt. This process is optimized for large-scale production, ensuring consistent quality and efficiency .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfonic acids.

    Reduction: It can be reduced to form corresponding sulfides.

    Substitution: The compound can participate in substitution reactions, where the allyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various nucleophiles can be used under mild to moderate conditions.

Major Products Formed:

Scientific Research Applications

Key Applications

1. Polymer Chemistry

  • Monomer for Copolymerization : SAS is widely used as a comonomer in the synthesis of copolymers with acrylonitrile and other unsaturated monomers. Its incorporation enhances the properties of the resulting polymers, such as dyeability and thermal stability .
  • Rheological Modifications : Research has shown that SAS can significantly affect the rheological properties of polyacrylamide microgels, influencing their swelling behavior and viscosity .

2. Textile Industry

  • Dyeing Performance : SAS serves as a third monomer in acrylic fibers, improving dye uptake and fastness. This results in vibrant colors and enhanced durability in textiles .
  • Processing Additive : It is utilized in textile treatments to enhance the performance of softeners and anti-wrinkle agents .

3. Water Treatment

  • Stabilizer and Flocculant : Due to its ionic nature, SAS is effective as a water quality stabilizer and flocculating agent, aiding in the removal of impurities from wastewater .

4. Coatings and Paints

  • Additive for Acrylic Resins : In coatings, SAS improves water solubility and dispersion properties, making it a valuable component in paint formulations .

5. Pharmaceutical Intermediates

  • Chemical Synthesis : SAS is also employed as an intermediate in the synthesis of various pharmaceuticals, contributing to the development of new drugs .

Case Study 1: Textile Dyeing Enhancement

A study demonstrated that incorporating sodium allyl sulfonate into acrylic fibers significantly improved their dyeability. The fibers exhibited better color retention and faster absorption rates compared to those without SAS. This enhancement is attributed to the increased ionic interactions facilitated by SAS during dyeing processes.

Case Study 2: Water Treatment Efficacy

In a series of experiments aimed at evaluating water treatment additives, SAS was found to effectively reduce turbidity levels in contaminated water samples. The results indicated that SAS could serve as a cost-effective solution for improving water quality in industrial applications.

Mechanism of Action

The mechanism of action of allyl sodium sulfate involves its ability to undergo polymerization and copolymerization reactions due to the presence of double bonds at the α and β positions. These reactions result in the formation of polymers with improved heat resistance, elasticity, and dyeing performance. The compound’s reactivity also allows it to interact with various molecular targets, enhancing its functionality in different applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium Allyl Sulphate

Functional Group: Sulfate ester (-OSO₃⁻). Key Differences:

  • Unlike SAS, sodium allyl sulphate contains a sulfate group, which undergoes enzymatic conjugation (e.g., sulfotransferases) to form reactive intermediates.
  • Applications: Limited industrial data, but allyl sulphates are implicated in metabolic studies as precursors to mercapturic acids (e.g., allylmercapturic acid) .

Allyl Methanesulfonate

Molecular Formula : C₄H₈O₃S (CAS: 6728-21-8) .
Functional Group : Methanesulfonate ester (-SO₃CH₃).
Key Differences :

  • Reactivity: As a mesylate ester, it serves as an alkylating agent in organic synthesis, contrasting with SAS’s role as a polymer monomer.

S-Allyl Cysteine (SAC)

Molecular Formula: C₆H₁₁NO₂S (CAS: 556-27-4) . Functional Group: Thioether (-S-) with a sulfate metabolite. Key Differences:

  • Bioactivity: SAC activates Nrf2, a transcription factor regulating antioxidant response, via modification of Keap1 cysteine residues.
  • Applications : Primarily studied for nutraceutical and pharmaceutical uses, unlike SAS’s industrial focus.

Allyl Thiosulfonates

General Formula : R-S-SO₂-allyl .
Functional Group : Thiosulfonate (-S-SO₂-).
Key Differences :

  • Synthesis : Prepared via reactions of sodium thiosulfonates with allyl halides, differing from SAS’s sulfite-based synthesis .
  • Applications : Valued in pharmaceutical chemistry for disulfide bond formation, contrasting with SAS’s electroplating role .

Allyl Sulfides

Examples : Diallyl sulfide (C₆H₁₀S), allyl trisulfide (C₆H₁₀S₃) .
Functional Group : Sulfide (-S-).
Key Differences :

  • Volatility: Allyl sulfides are volatile organosulfur compounds found in garlic, with antimicrobial properties, unlike SAS’s non-volatile, ionic nature .
  • Metabolism : Undergo oxidation to sulfoxides and sulfones, whereas SAS remains stable in aqueous solutions .

Data Table: Comparative Analysis

Compound Molecular Formula Functional Group Key Applications Toxicity Profile
SAS C₃H₅SO₃Na Sulfonate (-SO₃⁻) Electroplating, polymers No reported genotoxicity
Sodium Allyl Sulphate C₃H₅SO₄Na Sulfate ester (-OSO₃⁻) Metabolic studies Genotoxic metabolites
Allyl Methanesulfonate C₄H₈O₃S Mesylate (-SO₃CH₃) Alkylating agent Mutagenic potential
SAC C₆H₁₁NO₂S Thioether (-S-) Antioxidant activation Low toxicity
Allyl Thiosulfonates R-S-SO₂-allyl Thiosulfonate (-S-SO₂) Pharmaceuticals Reactivity-dependent

Research Findings and Stability Considerations

  • SAS Stability : Resists acid-catalyzed cleavage under controlled conditions, unlike allyl ethers, which degrade in acidic environments (e.g., forming hydroxychalcones) .
  • Industrial Demand : SAS production is driven by Asia-Pacific markets, particularly for water treatment and electroplating .

Biological Activity

Allyl sodium sulfate (ASS) is a compound that has garnered attention for its diverse biological activities, particularly in the context of its potential applications in pharmaceuticals and environmental sciences. This article explores the biological activity of ASS, including its effects on microbial growth, toxicity, and interactions with biological systems.

Chemical Structure and Properties

This compound is an organosulfur compound characterized by the presence of an allyl group (CH2=CHCH2-CH_2=CH-CH_2-) attached to a sulfate moiety (OSO3-OSO_3^-). This structure confers unique chemical properties that influence its biological interactions.

Microbial Activity

1. Antimicrobial Properties:
Research has demonstrated that ASS exhibits antimicrobial activity against various microorganisms. In particular, it has been shown to inhibit the growth of certain bacteria and fungi, making it a candidate for use in agricultural and pharmaceutical applications.

2. Biodegradation Studies:
A study conducted on sodium allyl sulfonate, a related compound, indicated that it allowed the growth of 12 out of 14 species of phenol-utilizing bacteria within five days at 30 °C. The degradation process took approximately 16 days when exposed to soil microflora, suggesting that ASS may also be biodegradable under similar conditions .

Toxicity and Safety Profile

1. Toxicological Studies:
Toxicity assessments indicate that ASS can cause cellular damage at higher concentrations. For instance, exposure to high levels of alkyl sulfates (related compounds) has been associated with increased permeability of intestinal mucosa and cellular necrosis in experimental models .

2. Lethal Dose Estimates:
The estimated lethal dose for similar compounds, such as sodium lauryl sulfate (SLS), ranges from 0.5 to 5 g/kg in humans, suggesting that ASS may have a comparable safety profile .

Table 1: Summary of Biological Activities of this compound

Activity TypeObservations/FindingsReferences
Antimicrobial Inhibition of bacterial and fungal growth
Toxicity Induction of cellular damage at high concentrations
Biodegradation Degradation by soil microflora within 16 days
Inflammation Modulation Potential effects on inflammatory pathways

Case Study: Effects on Intestinal Mucosa

In a study examining the effects of related sulfate compounds on rat intestinal mucosa, it was found that exposure led to significant alterations in barrier integrity and increased permeability . Although direct studies on ASS are lacking, these findings suggest potential risks associated with its use in gastrointestinal contexts.

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis protocols for Allyl sodium sulfate, and how is reaction efficiency optimized?

  • This compound is synthesized via nucleophilic substitution reactions. A validated method involves reacting allyl chloride with sodium sulfite under controlled pH and temperature. Key steps include stoichiometric control of reactants, inert atmosphere to prevent oxidation, and purification via vacuum distillation or recrystallization. Reaction efficiency is optimized by maintaining anhydrous conditions and using catalysts like phase-transfer agents to enhance reaction kinetics .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR): Proton NMR (¹H-NMR) identifies allylic protons (δ 5.1–5.8 ppm) and sulfonate groups (δ 3.1–3.5 ppm). Integration of peaks quantifies purity (>97.5% as per NMR data) .
  • Infrared Spectroscopy (IR): Strong absorption bands at 1040–1200 cm⁻¹ confirm sulfonate (S=O) stretching vibrations.
  • Mass Spectrometry (MS): High-resolution MS validates molecular ion peaks (e.g., [M+Na]⁺ for sodium adducts).
  • Chromatography: Reverse-phase HPLC with UV detection monitors residual reactants and byproducts .

Advanced Research Questions

Q. How can researchers analyze and resolve contradictions in reported reaction yields of this compound under varying experimental conditions?

  • Discrepancies often arise from differences in reactant purity, solvent polarity, or reaction duration. To resolve:

  • Controlled Replication: Reproduce experiments using standardized reagents (e.g., HPLC-grade solvents) and inert conditions.
  • Kinetic Studies: Track reaction progress via in-situ FTIR or GC-MS to identify optimal termination points.
  • Statistical Design: Apply factorial experiments to isolate variables (e.g., temperature, pH) affecting yield .

Q. What mechanistic insights explain the stability of this compound in aqueous versus non-aqueous solvents, and how does this affect experimental design?

  • The sulfonate group confers high water solubility, but hydrolysis can occur in acidic/alkaline aqueous media. In non-polar solvents (e.g., dichloromethane), aggregation may reduce reactivity.
  • Experimental Considerations:

  • Aqueous Systems: Use buffered solutions (pH 6–8) to prevent hydrolysis. Monitor stability via conductivity measurements.
  • Non-Aqueous Systems: Add surfactants (e.g., SDS) to improve dispersion, as demonstrated in nanotube separation studies .
    • Advanced Characterization: Time-resolved Raman spectroscopy quantifies degradation kinetics .

Q. How do the electronic properties of the allyl group influence the reactivity of this compound in polymerization or copolymerization reactions?

  • The allyl group’s conjugated π-system enables radical or anionic polymerization. However, the electron-withdrawing sulfonate group reduces allylic hydrogen reactivity.
  • Methodological Approaches:

  • Radical Initiation: Use persulfate initiators (e.g., ammonium persulfate) under nitrogen to generate allyl radicals.
  • Copolymerization: Combine with monomers like acrylates, optimizing monomer feed ratios to control crosslinking density, as shown in galactoglucomannan-based latex synthesis .

Q. Methodological Notes

  • Data Contradiction Analysis: Cross-validate results using orthogonal techniques (e.g., NMR and LC-MS) to confirm structural assignments .
  • Safety Protocols: Handle allyl derivatives in fume hoods due to volatility and potential irritancy. Refer to MSDS guidelines for sulfate/sulfonate compounds .

Properties

IUPAC Name

sodium;prop-2-enyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O4S.Na/c1-2-3-7-8(4,5)6;/h2H,1,3H2,(H,4,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEWKBLLMCFAEJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172517
Record name Sulfuric acid, mono-2-propenyl ester, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19037-59-3
Record name Sulfuric acid, mono-2-propenyl ester, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019037593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid, mono-2-propenyl ester, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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